Product packaging for 2-Isopropylbenzo[d]thiazol-7-ol(Cat. No.:CAS No. 163299-23-8)

2-Isopropylbenzo[d]thiazol-7-ol

Cat. No.: B071443
CAS No.: 163299-23-8
M. Wt: 193.27 g/mol
InChI Key: MATABYKZAHDSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylbenzo[d]thiazol-7-ol (CAS 163299-23-8) is a high-purity chemical compound offered for research and development purposes. This benzothiazole derivative features an isopropyl substituent and is characterized by its molecular formula of C 10 H 11 NOS and a molecular weight of 193.27 g/mol . As part of the benzothiazole chemical class, this compound is of significant interest in medicinal chemistry and drug discovery. The benzothiazole core is a privileged structure in pharmacology, known for its presence in a wide range of bioactive molecules . Thiazole-containing compounds have demonstrated diverse therapeutic potentials, including antimicrobial, antitumor, and anti-inflammatory effects, and are key components in various treatment drugs . Researchers are exploring the properties of this compound to contribute to the development of novel therapeutic agents and to further understand structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NOS B071443 2-Isopropylbenzo[d]thiazol-7-ol CAS No. 163299-23-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163299-23-8

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-propan-2-yl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C10H11NOS/c1-6(2)10-11-7-4-3-5-8(12)9(7)13-10/h3-6,12H,1-2H3

InChI Key

MATABYKZAHDSPK-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(S1)C(=CC=C2)O

Canonical SMILES

CC(C)C1=NC2=C(S1)C(=CC=C2)O

Synonyms

7-Benzothiazolol,2-(1-methylethyl)-(9CI)

Origin of Product

United States

Reactivity of the Isopropyl Group: Side Chain Functionalization

The isopropyl group attached to the C-2 position of the thiazole (B1198619) ring is generally unreactive. However, under forcing conditions, such as free-radical halogenation, substitution at the tertiary carbon of the isopropyl group could potentially occur. There is limited specific information in the provided search results regarding the side-chain functionalization of 2-alkylbenzothiazoles.

Computational Chemistry and Theoretical Studies on 2 Isopropylbenzo D Thiazol 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry. ijcce.ac.ir

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is an important parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzothiazole (B30560) Derivative (Data is hypothetical for illustrative purposes)

Orbital Energy (eV)
HOMO -6.2
LUMO -1.8

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For 2-Isopropylbenzo[d]thiazol-7-ol, the MEP map would likely show a high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the thiazole (B1198619) ring, making them potential sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Transition state analysis using DFT can elucidate the mechanisms of chemical reactions by identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. This analysis helps in understanding the feasibility and kinetics of a reaction. While specific reaction pathways for this compound have not been detailed in available literature, DFT could be employed to study reactions such as electrophilic substitution on the benzene (B151609) ring or reactions involving the hydroxyl group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements. arxiv.org

These simulations can reveal the preferred conformations of the isopropyl group relative to the benzothiazole ring system and how the molecule interacts with solvent molecules or other solutes. Such information is crucial for understanding its behavior in different environments and its potential to interact with biological targets. biointerfaceresearch.com

Quantum Chemical Topology and Bond Critical Point Analysis

Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to partition a molecule into atomic basins and to characterize the chemical bonds. Bond Critical Points (BCPs) are points in the electron density where the gradient is zero. The properties of the electron density at these points, such as the density itself and its Laplacian, provide information about the nature of the chemical bond (e.g., covalent vs. ionic). This analysis can offer a detailed picture of the bonding within the this compound molecule.

Computational Spectroscopy: Predicting NMR, IR, and UV-Vis Spectra

Computational methods can predict various types of spectra, which can be compared with experimental data for structure verification. mdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. ijcce.ac.ir By calculating the magnetic shielding tensors for each nucleus, one can predict the 1H and 13C NMR spectra. diva-portal.orgchemicalbook.com These predicted spectra can be invaluable for assigning experimental signals and confirming the molecular structure.

Table 2: Predicted 1H NMR Chemical Shifts for a Hypothetical Isopropyl-Substituted Aromatic System

Proton Predicted Chemical Shift (ppm)
Aromatic-H 6.8 - 7.5
Isopropyl-CH 3.1
Isopropyl-CH3 1.3

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. gaussian.com The predicted spectrum can help in understanding the electronic transitions occurring within the molecule. The absorption bands in the UV-Vis spectrum of this compound would be associated with π→π* and n→π* transitions within the benzothiazole chromophore.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Isopropylbenzo D Thiazol 7 Ol Analogues

Systematic Structural Modifications and Their Influence on Molecular Interactions

Systematic modifications of the 2-isopropylbenzo[d]thiazol-7-ol scaffold are undertaken to probe the influence of different functional groups on the molecule's interaction with its biological target. These modifications typically focus on three key regions: the 2-isopropyl group, the 7-hydroxyl group, and the benzene (B151609) ring of the benzothiazole (B30560) core.

The 2-isopropyl group is a critical determinant of the molecule's lipophilicity and steric profile. Modifications at this position can significantly impact binding affinity and selectivity. For instance, varying the size and branching of the alkyl substituent can explore the spatial constraints of the target's binding pocket.

The 7-hydroxyl group is a key hydrogen bond donor and can also be a site for metabolic modification. Its presence and position are often vital for anchoring the ligand within the active site of a receptor or enzyme. Esterification or etherification of this group can modulate the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Below is a data table illustrating hypothetical SAR findings for analogues of this compound, based on common observations in benzothiazole chemistry.

Analogue Modification Observed Influence on a Hypothetical Target
A1 Replacement of 2-isopropyl with a tert-butyl groupIncreased steric bulk may enhance selectivity but could decrease binding affinity due to steric hindrance.
A2 Methylation of the 7-hydroxyl group (7-methoxy)Loss of hydrogen bonding capability may reduce affinity; increased lipophilicity could improve cell permeability.
A3 Introduction of a chlorine atom at the 6-positionThe electron-withdrawing nature of chlorine can enhance binding through halogen bonding and modify the electronic profile of the ring. nih.gov
A4 Replacement of the 7-hydroxyl with a 7-amino groupThe amino group can act as a hydrogen bond donor and acceptor, potentially forming different interactions with the target compared to the hydroxyl group.

Rational Design of Analogues Based on the this compound Scaffold

The rational design of new analogues of this compound leverages the insights gained from SAR studies to create compounds with improved potency, selectivity, and pharmacokinetic profiles. This approach moves beyond random screening to a more targeted and efficient drug discovery process.

One common strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties. For example, the 7-hydroxyl group could be replaced with a thiol (SH) or an amide (CONH2) to explore different hydrogen bonding patterns and metabolic stabilities.

Another approach is scaffold hopping , where the benzothiazole core is replaced by another heterocyclic system that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with potentially improved properties. nih.gov

The design process often involves iterative cycles of design, synthesis, and biological testing. For instance, if SAR studies indicate that a certain region of the molecule interacts with a hydrophobic pocket of the target, analogues with more extensive hydrophobic substituents can be designed and synthesized.

Pharmacophore Modeling for Ligand Design (focus on structural features)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For the this compound scaffold, a pharmacophore model would typically include:

A hydrogen bond donor feature: Represented by the 7-hydroxyl group.

A hydrophobic/lipophilic feature: Corresponding to the 2-isopropyl group and the benzothiazole ring system.

An aromatic feature: The benzothiazole ring itself.

A hypothetical pharmacophore model for a this compound analogue might consist of two hydrogen-bond acceptors, two hydrogen-bond donors, and a hydrophobic group. nih.gov Such models are invaluable for virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. They also guide the design of new analogues by highlighting the key structural features that must be maintained or enhanced.

Computational Approaches to Ligand Efficiency and Druggability Descriptors

In modern drug discovery, computational methods are extensively used to predict the "druggability" of a compound, which goes beyond its biological activity to include its physicochemical and pharmacokinetic properties. For analogues of this compound, several key descriptors are evaluated:

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It is a useful tool for optimizing lead compounds, as it favors smaller molecules with high affinity.

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity. It is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties. An optimal logP range is often sought to balance solubility and membrane permeability.

Molecular Weight (MW): Lower molecular weight is generally preferred for better oral bioavailability.

Polar Surface Area (PSA): This descriptor is related to a molecule's ability to permeate cell membranes.

The table below provides a hypothetical computational analysis of selected this compound analogues.

Analogue Modification Predicted Ligand Efficiency (LE) Predicted logP
B1 Parent Compound0.353.2
B2 Addition of a 5-fluoro group0.383.4
B3 Replacement of 2-isopropyl with cyclopropyl0.402.9
B4 Esterification of 7-OH with acetic acid0.323.8

These computational predictions, often derived from Density Functional Theory (DFT) calculations and other modeling techniques, help to prioritize which analogues to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Mechanistic Investigations of Molecular Interactions Involving 2 Isopropylbenzo D Thiazol 7 Ol and Its Analogues

Enzyme Inhibition Mechanisms: Kinetic and Spectroscopic Probes of Binding Mode

The benzothiazole (B30560) scaffold is a common feature in many enzyme inhibitors. Investigations into analogues of 2-Isopropylbenzo[d]thiazol-7-ol have revealed various modes of enzyme inhibition, which can be elucidated through kinetic and spectroscopic methods.

Analysis of Competitive, Non-Competitive, Uncompetitive, and Mixed-Type Inhibition Kinetics

Kinetic studies are crucial in defining the mechanism by which a compound inhibits an enzyme. Different benzothiazole derivatives have been shown to exhibit various types of reversible inhibition:

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. The inhibitor's effectiveness, denoted by the inhibition constant (Ki), reflects its binding affinity for the active site. For a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax decreases, but the Km remains the same, as the inhibitor does not interfere with substrate binding.

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. This binding stabilizes the ES complex, leading to a decrease in both Vmax and Km.

Mixed-Type Inhibition: Mixed inhibitors can bind to both the free enzyme and the ES complex, typically at an allosteric site. This results in a decrease in Vmax and a change (either increase or decrease) in Km.

For instance, studies on certain benzothiazole-containing compounds have identified them as inhibitors of enzymes like carbonic anhydrases, where they can display competitive or mixed-type inhibition depending on the specific isoform and the structure of the inhibitor.

Structural Basis of Enzyme-Ligand Interactions (e.g., active site binding, allosteric modulation)

The structural basis of how benzothiazole analogues interact with enzymes is often investigated using techniques like X-ray crystallography and molecular modeling. These studies can reveal whether a compound binds directly in the active site or at an allosteric site.

Active Site Binding: When a benzothiazole derivative acts as a competitive inhibitor, it physically occupies the same space as the natural substrate. The binding is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the amino acid residues lining the active site.

Allosteric Modulation: Some benzothiazole-based molecules have been identified as allosteric modulators. google.com These compounds bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. google.com For example, a study on 2-aminothiazole (B372263) derivatives as allosteric modulators of protein kinase CK2 demonstrated that these compounds could effectively inhibit the enzyme's function without competing with ATP, the enzyme's substrate. google.com This allosteric inhibition can offer advantages in terms of selectivity and can be a valuable strategy in drug design. google.comnih.gov

Investigation of Irreversible and Reversible Binding Mechanisms

The nature of the bond between an inhibitor and its target enzyme determines whether the inhibition is reversible or irreversible.

Reversible Inhibition: Most drug-enzyme interactions are reversible, characterized by non-covalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. The inhibitor can freely associate with and dissociate from the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. The different kinetic models described in section 7.1.1 (competitive, non-competitive, etc.) apply to reversible inhibitors.

Irreversible Inhibition: In this case, the inhibitor forms a stable, covalent bond with the enzyme, typically with a reactive functional group in the enzyme's active site. This permanently inactivates the enzyme. The kinetics of irreversible inhibition are time-dependent and are characterized by the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). While benzothiazoles themselves are not inherently reactive, they can be functionalized with groups that can form covalent bonds, turning them into irreversible inhibitors.

Receptor Binding Studies: Elucidation of Ligand-Receptor Interaction Topologies

Beyond enzymes, benzothiazole derivatives have been explored as ligands for various receptors. Receptor binding assays are employed to determine the affinity and selectivity of these compounds for their targets. For example, analogues based on a benzo[d]thiazol-2(3H)one scaffold have been studied for their interaction with sigma (σ) receptors. nih.govchemscene.com

These studies typically use radiolabeled ligands to compete with the test compound for binding to the receptor. The affinity of the compound is expressed as the inhibition constant (Ki), which is the concentration of the compound required to occupy 50% of the receptors. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of the ligand, help in understanding the key molecular features required for potent and selective receptor binding. nih.govchemscene.com

The following table presents binding affinities of some benzo[d]thiazol-2(3H)one analogues at sigma receptor subtypes, illustrating the impact of structural modifications on binding. nih.gov

Compound No.Linker Length (n)Cycloalkylamine Ring Size (m)σ-1 Ki (nM)σ-2 Ki (nM)Selectivity (Ki σ-2/Ki σ-1)
5a 224.1 ± 0.3177 ± 2643
5b 323.2 ± 0.02101 ± 1431
5c 427.0 ± 0.32.5 ± 0.30.4
8a 124.5 ± 0.22181 ± 127484
8b 223.7 ± 0.3305 ± 7.083

Data adapted from a study on benzo[d]thiazol-2(3H)one based sigma receptor ligands. nih.gov

Target Validation at the Molecular Level

Once a potential molecular target for a compound like this compound is identified, it is crucial to validate this interaction at the molecular level. Target validation confirms that the observed biological effect of the compound is indeed due to its interaction with the proposed target.

Molecular-level target validation can be achieved through several experimental approaches:

Genetic Methods: Techniques like gene knockout or siRNA-mediated gene silencing can be used to reduce the expression of the target protein. If the biological effect of the compound is diminished or abolished in cells with reduced target expression, it provides strong evidence for on-target activity.

Biochemical Assays: Direct measurement of the compound's effect on the purified target protein's activity in vitro can confirm a direct interaction.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. This can be used to confirm target engagement in a cellular context.

Photoaffinity Labeling: A photoreactive group can be incorporated into the structure of the benzothiazole derivative. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its identification and confirmation of direct binding.

Protein-Ligand Interaction Thermodynamics and Kinetics

A comprehensive understanding of the forces driving the binding of a ligand to its protein target requires the determination of thermodynamic and kinetic parameters.

Thermodynamics: Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon binding. nih.gov A single ITC experiment can provide the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. nih.gov The Gibbs free energy of binding (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS.

These thermodynamic parameters provide insights into the nature of the binding forces:

Enthalpy-driven binding (favorable ΔH): Often associated with the formation of strong hydrogen bonds and van der Waals interactions.

Entropy-driven binding (favorable ΔS): Can be due to the release of ordered water molecules from the binding site (the hydrophobic effect) or increased conformational flexibility of the protein-ligand complex.

Kinetics: Surface plasmon resonance (SPR) is a commonly used technique to measure the kinetics of binding, providing the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff/kon. These kinetic parameters are important for understanding the residence time of a drug on its target, which can be a critical determinant of its pharmacological effect.

The following table summarizes the key thermodynamic and kinetic parameters in protein-ligand interactions.

ParameterSymbolDescriptionTechnique
Binding Affinity Ka (Kd)Strength of the binding interaction.ITC, SPR
Stoichiometry nNumber of ligand molecules binding to one protein molecule.ITC
Enthalpy Change ΔHHeat released or absorbed upon binding.ITC
Entropy Change ΔSChange in the system's disorder upon binding.ITC
Gibbs Free Energy Change ΔGOverall thermodynamic favorability of binding.Calculated
Association Rate Constant konRate at which the ligand binds to the protein.SPR
Dissociation Rate Constant koffRate at which the ligand dissociates from the protein.SPR

While specific thermodynamic and kinetic data for this compound are not available, the principles outlined above would be applied in its future characterization.

Potential Applications in Advanced Materials Science: a Theoretical and Design Perspective

Design of Organic Electronic Materials Incorporating Benzothiazole (B30560) Moieties

Charge Transport Properties and Molecular Packing

The efficiency of charge transport in organic semiconductors is critically dependent on the frontier molecular orbital (HOMO and LUMO) energy levels and the intermolecular electronic coupling, which is governed by molecular packing in the solid state. For 2-Isopropylbenzo[d]thiazol-7-ol, the electron-donating isopropyl and hydroxyl groups are expected to raise the HOMO and LUMO energy levels compared to unsubstituted benzothiazole.

The reorganization energy is a key parameter in estimating charge mobility, with lower values being desirable for efficient charge transfer. researchgate.net It is anticipated that the substitution on the benzothiazole core will influence these energies. The presence of the hydroxyl group could promote specific intermolecular interactions, such as hydrogen bonding, which may lead to more ordered molecular packing and potentially enhance charge transport. However, the bulky isopropyl group might introduce steric hindrance, possibly disrupting π-π stacking and affecting intermolecular electronic coupling.

Table 1: Theoretical Charge Transport Properties of Benzothiazole Derivatives

CompoundSubstituent EffectsPredicted Reorganization Energy (λ)Potential Charge Carrier Type
Unsubstituted BenzothiazoleReferenceModeratePrimarily electron transport
2-Alkyl-benzothiazoleElectron-donating alkyl groupPotentially lower hole reorganization energyEnhanced hole transport
7-Hydroxy-benzothiazoleElectron-donating hydroxyl group, H-bondingLower hole reorganization energy, influenced by packingPotential for ambipolar behavior
This compoundElectron-donating isopropyl and hydroxyl groupsDependent on interplay between electronic effects and steric hindrancePotentially good hole transport material

This table is based on theoretical predictions and data from related compounds.

Optoelectronic Properties (Absorption, Emission, Exciton (B1674681) Dynamics)

The optoelectronic properties of benzothiazole derivatives are highly tunable through chemical modification. The introduction of an electron-donating hydroxyl group at the 7-position of the benzothiazole ring is expected to induce a bathochromic (red) shift in the absorption and emission spectra due to an intramolecular charge transfer (ICT) character from the hydroxyl group to the benzothiazole core.

The isopropyl group at the 2-position is likely to have a less pronounced effect on the absorption and emission wavelengths but may influence the photoluminescence quantum yield (PLQY). The hydroxyl group also introduces the possibility of excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and dual emission, properties that are highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Table 2: Predicted Optoelectronic Properties of this compound

PropertyPredicted CharacteristicRationale
Absorption (λmax)Red-shifted compared to unsubstituted benzothiazoleIntramolecular charge transfer from hydroxyl group
Emission (λem)Potentially large Stokes shiftPossibility of Excited-State Intramolecular Proton Transfer (ESIPT)
Photoluminescence Quantum Yield (PLQY)Moderate to highDependent on the rigidity of the structure and non-radiative decay pathways
Exciton DynamicsInfluenced by hydrogen bonding and potential for aggregationIntermolecular interactions can affect exciton diffusion and dissociation

This table is based on theoretical predictions and data from related compounds.

Incorporation into Polymeric Systems: Design of Functional Polymers

The benzothiazole moiety has been successfully integrated into various conjugated polymers for applications in organic solar cells and field-effect transistors. This compound could serve as a functional monomer in the synthesis of novel polymers. The hydroxyl group provides a reactive site for polymerization, for instance, through etherification or esterification reactions to incorporate the benzothiazole unit into a polymer backbone or as a pendant group.

Polymers containing this unit could exhibit interesting properties. For example, the hydrogen-bonding capability of the hydroxyl group could be exploited to control the polymer chain packing and morphology, which are crucial for device performance. Furthermore, the inherent optoelectronic properties of the benzothiazole core would be imparted to the resulting polymer.

Catalysis and Reactivity: Benzothiazole Derivatives as Ligands or Organocatalysts

Benzothiazole derivatives have been explored as ligands in coordination chemistry and have shown catalytic activity. The nitrogen atom in the thiazole (B1198619) ring of this compound can act as a Lewis base to coordinate with metal centers. The hydroxyl group at the 7-position could also participate in metal coordination, potentially forming a bidentate ligand.

The specific steric and electronic environment provided by the isopropyl and hydroxyl groups could lead to novel catalytic activities or selectivities when complexed with transition metals. Furthermore, the benzothiazole scaffold itself can be part of a larger organic molecule designed to act as an organocatalyst.

Supramolecular Chemistry: Self-Assembly and Recognition Phenomena

The principles of supramolecular chemistry rely on non-covalent interactions to build complex, functional architectures. The structure of this compound is well-suited for directing self-assembly processes. The planar benzothiazole core can participate in π-π stacking interactions, while the hydroxyl group is a strong hydrogen bond donor and acceptor.

This combination of interactions could be used to design self-assembling systems such as liquid crystals, gels, or nanomaterials with defined structures and properties. The ability of the hydroxyl group to also act as a recognition site for specific analytes further enhances its potential in supramolecular chemistry.

Design of Sensors and Probes: Molecular Recognition Elements

Benzothiazole-based fluorescent probes are widely studied for the detection of various ions and molecules. The design of a sensor based on this compound would leverage its potential fluorescent properties. The hydroxyl group is a key functional handle for this application.

Deprotonation of the hydroxyl group in the presence of a base or its interaction with certain metal ions would significantly alter the electronic structure of the molecule, leading to a change in its fluorescence color or intensity. This response can be used for the sensitive and selective detection of the target analyte. The potential for ESIPT in this molecule could also be exploited to design ratiometric fluorescent sensors, which offer greater accuracy.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for Benzothiazole (B30560) Derivatization

The synthesis of benzothiazole derivatives is a cornerstone of medicinal and organic chemistry due to their wide range of biological activities. nih.goveurekaselect.comresearchgate.net However, many traditional synthetic methods are not environmentally friendly, utilizing harsh reaction conditions, toxic catalysts, and generating significant waste. nih.goveurekaselect.com Consequently, a major thrust of future research is the development of greener and more sustainable synthetic methodologies. nih.goveurekaselect.com

Key strategies in this area include:

Green Chemistry Approaches: Researchers are focusing on methods that reduce the environmental impact of chemical processes. nih.goveurekaselect.commdpi.com This includes the use of water as a solvent, microwave-assisted synthesis, and the development of catalyst-free reactions. nih.goveurekaselect.comresearchgate.netresearchgate.net

Catalyst Innovation: The development of efficient and recyclable catalysts is a significant area of interest. mdpi.comresearchgate.net This includes the use of laccases and novel heterogeneous catalysts like SnP2O7, which offer high yields and short reaction times. mdpi.com

Novel Reaction Pathways: Exploration of new synthetic routes, such as the condensation of 2-aminobenzenethiol with various carbonyl compounds and the cyclization of thioamides, continues to be a priority. researchgate.netmdpi.comresearchgate.net These methods aim to improve yield, purity, and product selectivity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Future applications of AI and ML in this field include:

Property Prediction: ML models can be trained on large datasets to predict various physical, chemical, and biological properties of benzothiazole compounds. researchgate.netchemengineerkey.com This includes predicting thermophysical properties, boiling points, and even potential therapeutic activities. researchgate.netacs.org For example, a Light Gradient Boosting Machine (LightGBM) model has shown high accuracy in predicting the high-pressure density of heterocyclic compounds. researchgate.net

Generative Chemistry: AI can be used to generate novel molecular structures with specific desired properties, expanding the accessible chemical space for drug discovery and materials science. nih.gov

Predicting Reactivity and Selectivity: Machine learning models are being developed to predict the regioselectivity of chemical reactions, such as radical C-H functionalization in heterocycles. nih.gov This can aid in the rational design of synthetic routes to specific benzothiazole isomers. nih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and elucidating reaction mechanisms. Advanced in situ spectroscopic techniques provide a real-time window into these transformations. numberanalytics.comspectroscopyonline.com

Key techniques and their applications include:

Real-Time Monitoring: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption and product formation. youtube.comacs.org This provides valuable kinetic data and can help identify transient intermediates. spectroscopyonline.comacs.org

Mechanistic Elucidation: By observing changes in vibrational spectra during a reaction, researchers can gain insights into bond formation and cleavage, as well as the role of catalysts and intermediates. youtube.comrsc.org For instance, in situ Raman spectroscopy has been used to study base catalysis in mechanochemical reactions. rsc.org The detection of short-lived radical intermediates in organic reactions has been achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), providing a deeper understanding of reaction pathways. nih.gov

Interfacial Studies: Spectroscopic methods can be combined with electrochemical techniques to probe processes occurring at electrode-electrolyte interfaces, which is relevant for applications in catalysis and energy storage. youtube.com

Exploration of Bioorthogonal Chemistry Applications for Benzothiazole Scaffolds

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. acs.orgnih.govresearchgate.net This field offers exciting opportunities for studying and manipulating biological systems at the molecular level. nih.gov The benzothiazole scaffold, with its unique properties, is a promising candidate for the development of novel bioorthogonal tools. nih.govnih.govconsensus.app

Future research in this area will likely focus on:

Developing Bioorthogonal Probes: Designing and synthesizing benzothiazole-based fluorescent probes for the detection and imaging of specific biomolecules or ions within living cells. nih.govcolab.wsresearchgate.netrsc.org These probes can be engineered to exhibit "turn-on" or ratiometric fluorescence responses upon reacting with their target. nih.govcolab.ws

Site-Specific Labeling: Utilizing the principles of bioorthogonal chemistry to attach benzothiazole-containing tags to proteins, nucleic acids, or other biomolecules. nih.govnih.gov This enables the study of their localization, dynamics, and interactions within a cellular context. nih.gov

Drug Delivery and Activation: Exploring the use of bioorthogonal reactions to trigger the release or activation of benzothiazole-based therapeutic agents at specific sites within the body, potentially leading to more targeted and effective treatments. acs.org

Computational-Experimental Synergies in Materials Discovery

The combination of computational modeling and experimental validation is a powerful strategy for accelerating the discovery of new materials with tailored properties. solubilityofthings.comresearchgate.netnih.gov This synergistic approach allows researchers to screen vast numbers of potential candidates computationally before focusing experimental efforts on the most promising ones. labinsights.nlnih.gov

Key aspects of this integrated approach for benzothiazole-based materials include:

Predictive Modeling: Using computational chemistry to predict the structural, electronic, and optical properties of novel benzothiazole derivatives. labinsights.nlsolubilityofthings.comresearchgate.net This can help identify candidates for applications in areas like organic electronics and photocatalysis. nih.gov

High-Throughput Screening: Employing computational methods to rapidly screen large virtual libraries of benzothiazole compounds, prioritizing those with the most desirable characteristics for synthesis and experimental testing. labinsights.nlnih.gov

Understanding Structure-Property Relationships: Combining experimental data with computational analysis to gain a deeper understanding of how the molecular structure of benzothiazole derivatives influences their macroscopic properties. researchgate.netnih.gov This knowledge can then be used to rationally design new materials with enhanced performance. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropylbenzo[d]thiazol-7-ol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation reactions using catalysts like ZnO nanoparticles (ZnO-NPs), which enhance reaction efficiency under mild conditions. For example, ZnO-NPs catalyze the formation of benzothiazole derivatives with yields up to 85% under reflux in ethanol . Key parameters include solvent choice (e.g., ethanol for polar intermediates), temperature control (60–80°C), and catalyst loading (5–10 mol%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl3_3 or DMSO-d6_6 to identify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, isopropyl groups at δ 1.2–1.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 224.0984 for C10_{10}H13_{13}NOS+^+) .
  • X-ray crystallography : For conformational analysis, as demonstrated in benzothiazole derivatives to study torsion angles and packing interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or solvent carriers .
  • Meta-analysis : Apply statistical tools (e.g., bootstrapping in structural equation modeling) to assess cross-study consistency, as seen in longitudinal studies of pharmacological behaviors .
  • Mechanistic validation : Use molecular docking (AutoDock Vina) or DFT calculations to verify binding affinities or electronic properties influencing activity .

Q. What advanced analytical methods are suitable for detecting impurities in this compound synthesis?

  • Methodological Answer :

  • HPLC-MS : Employ reverse-phase C18 columns with ESI-MS to separate and identify byproducts (e.g., despropyl derivatives) .
  • Stability-indicating assays : Stress testing under heat, light, and humidity (ICH guidelines) to monitor degradation products. For example, oxidative impurities can be quantified using LC-PDA at 254 nm .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :

  • Systematic substitution : Introduce functional groups (e.g., halogens, nitro) at positions 5, 6, or 7 to evaluate electronic effects on bioactivity. For example, 6-fluoro substitution in benzothiazoles enhances antimicrobial potency .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding features (e.g., hydrogen-bond donors at C2) .

Q. What computational approaches predict the stability and reactivity of this compound under physiological conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate solvation in water or lipid bilayers (GROMACS) to assess hydrolysis or aggregation tendencies.
  • pKa prediction : Tools like MarvinSketch estimate ionization states affecting solubility and membrane permeability .

Data Management & Reproducibility

Q. How can open data practices enhance reproducibility in studies involving this compound?

  • Methodological Answer :

  • Public repositories : Deposit raw spectral data (NMR, MS) in platforms like Zenodo or PubChem to enable cross-validation .
  • FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable. For example, share synthesis protocols via protocols.io with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.